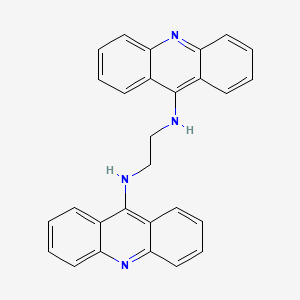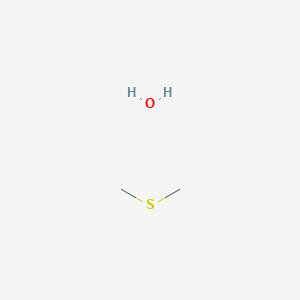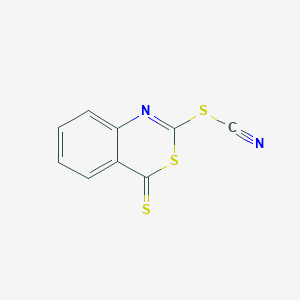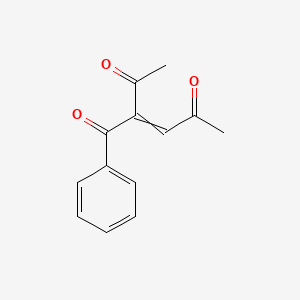
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group, a methyl group, and a nitrophenyl group attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(3-methyl-4-nitrophenyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as methyl iodide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl methyl(3-methyl-4-nitrophenyl)propanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate: Similar structure but with a fluoro group instead of a methyl group.
Diethyl (4-amino-3-fluorophenyl)methylmalonate: Contains an amino group instead of a nitro group.
Uniqueness
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate is unique due to the presence of both a methyl and a nitrophenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
58809-99-7 |
|---|---|
分子式 |
C15H19NO6 |
分子量 |
309.31 g/mol |
IUPAC名 |
diethyl 2-methyl-2-(3-methyl-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C15H19NO6/c1-5-21-13(17)15(4,14(18)22-6-2)11-7-8-12(16(19)20)10(3)9-11/h7-9H,5-6H2,1-4H3 |
InChIキー |
MDXZGRYKUYTRRN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)

![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
